2-(4-bromophenoxy)-3-methanesulfonamidopropanoic acid
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Overview
Description
2-(4-bromophenoxy)-3-methanesulfonamidopropanoic acid is an organic compound that features a bromophenoxy group and a methanesulfonamide group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-3-methanesulfonamidopropanoic acid typically involves the following steps:
Formation of the Bromophenoxy Intermediate: The bromophenoxy group can be introduced via a nucleophilic substitution reaction where a phenol reacts with bromine in the presence of a base.
Attachment of the Methanesulfonamide Group: The methanesulfonamide group is introduced through a sulfonation reaction, where a suitable sulfonating agent reacts with the intermediate.
Formation of the Propanoic Acid Backbone: The final step involves the formation of the propanoic acid backbone through a series of condensation and hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-3-methanesulfonamidopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenoxy group to a phenoxy group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenoxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-bromophenoxy)-3-methanesulfonamidopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-3-methanesulfonamidopropanoic acid involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the methanesulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-bromophenoxy)benzoic acid
- 2-(4-bromophenoxy)acetohydrazide
- 4-bromophenol
Uniqueness
Compared to similar compounds, 2-(4-bromophenoxy)-3-methanesulfonamidopropanoic acid is unique due to the presence of both the bromophenoxy and methanesulfonamide groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions with molecular targets.
Properties
CAS No. |
2055600-12-7 |
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Molecular Formula |
C10H12BrNO5S |
Molecular Weight |
338.2 |
Purity |
95 |
Origin of Product |
United States |
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